Cas no 83881-08-7 (17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione)

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione is een gesynthetiseerd steroïde met een complexe moleculaire structuur, gekenmerkt door de aanwezigheid van een epoxygroep (9b,11b), een chlooratoom op positie 21 en een methylgroep op positie 16a. Deze verbinding vertoont potentieel als een krachtige ontstekingsremmer vanwege de structurele gelijkenis met corticosteroïden, waarbij de epoxy- en chloorsubstituenten bijdragen aan een verhoogde stabiliteit en biologische activiteit. De aanwezigheid van de 1,4-diene-3,20-dione kern suggereert een sterke affiniteit voor glucocorticoidereceptoren, wat kan leiden tot een verbeterde werkzaamheid in medische toepassingen. De unieke combinatie van functionele groepen maakt deze stof interessant voor verder farmacologisch onderzoek.
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione structure
83881-08-7 structure
Product Name:17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
CAS-nummer:83881-08-7
MF:C22H27ClO4
MW:390.900386095047
CID:709371
Update Time:2025-10-31

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Chemische en fysische eigenschappen

Naam en identificatie

    • Pregna-1,4-diene-3,20-dione,21-chloro-9,11-epoxy-17-hydroxy-16-methyl-, (9b,11b,16a)-
    • 17α-Hydroxy-21-chloro-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione
    • 17A-HYDROXY-21-CHLORO-9B,11B-EPOXY-16A-METHYLPREGNA-1,4-DIENE-3,20-DIONE
    • 21-chloro-17α-hydroxy-9β,11β-oxido-16α-methylpregna-1,4-diene-3,20-dione
    • ,11
    • 17Alpha-Hydroxy-21-chloro-9Beta,11Beta-epoxy-16Alpha-methylpregna-1,4-diene-3,20-dione
    • (9β,11β,16α)-21-Chloro-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • 17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
    • Inchi: 1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
    • InChI-sleutel: QPODUJJKFOJKOZ-QDBZYVRYSA-N
    • LACHT: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3C[C@@H](C)[C@](O)(C(=O)CCl)[C@]3(C[C@H]3[C@@]21O3)C

Berekende eigenschappen

  • Exacte massa: 390.16000

Experimentele eigenschappen

  • PSA: 66.90000
  • LogboekP: 3.21060

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
H915450-10mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
10mg
$ 230.00 2023-09-07
TRC
H915450-25mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
25mg
$523.00 2023-05-18
TRC
H915450-50mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
50mg
$ 966.00 2023-09-07
TRC
H915450-100mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
100mg
$ 1748.00 2023-09-07
A2B Chem LLC
AH52765-10mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
10mg
$341.00 2024-04-19
A2B Chem LLC
AH52765-50mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
50mg
$1046.00 2024-04-19
A2B Chem LLC
AH52765-100mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
100mg
$1794.00 2024-04-19

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
1.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
2.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
3.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
2.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
2.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
2.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
2.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
3.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
4.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
2.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
1.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
1.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
2.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
3.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
2.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
3.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
4.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
1.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
3.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
4.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
5.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 8

Reactievoorwaarden
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
3.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
3.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
3.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
3.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
4.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
5.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referentie
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referentie
Unusual hydroxy-γ-sultone byproducts of steroid 21-methanesulfonylation. An efficient synthesis of mometasone 17-furoate (Sch 32088)
Draper, Richard W.; et al, Tetrahedron, 1999, 55(11), 3355-3364

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Raw materials

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Preparation Products

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